molecular formula C7H6N4O B11918434 1h-Imidazo[4,5-b]pyridine-2-carboxamide CAS No. 97640-18-1

1h-Imidazo[4,5-b]pyridine-2-carboxamide

Cat. No.: B11918434
CAS No.: 97640-18-1
M. Wt: 162.15 g/mol
InChI Key: UAYGFGNTENWCEQ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities. The structural resemblance to purines makes it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine-2-carboxamide typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde to construct the imidazole ring, which can then be further functionalized .

Industrial Production Methods: Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes, such as Buchwald-Hartwig and Suzuki cross-coupling reactions, allows for the efficient production of various imidazopyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Imidazo[4,5-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-b]pyridine-2-carboxamide stands out due to its structural similarity to purines, making it a versatile scaffold for drug design. Its ability to undergo various chemical transformations and its broad range of biological activities further highlight its uniqueness .

Properties

CAS No.

97640-18-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-5(12)7-10-4-2-1-3-9-6(4)11-7/h1-3H,(H2,8,12)(H,9,10,11)

InChI Key

UAYGFGNTENWCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(=O)N

Origin of Product

United States

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